molecular formula C9H9ClN2O B8673488 4-(2-chloroethoxy)-1H-indazole

4-(2-chloroethoxy)-1H-indazole

Cat. No.: B8673488
M. Wt: 196.63 g/mol
InChI Key: JQFKFETYPPKNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloroethoxy)-1H-indazole is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-(2-chloroethoxy)-1H-indazole

InChI

InChI=1S/C9H9ClN2O/c10-4-5-13-9-3-1-2-8-7(9)6-11-12-8/h1-3,6H,4-5H2,(H,11,12)

InChI Key

JQFKFETYPPKNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-acetyl-4-(2-chloroethoxy)-indazole (1.50 g, 6.3 mmol) in methanol is treated with hydrochloric acid (6.3 ml, 1.0 M HCl in Et2O, 6.3 mmol) at room temperature, heated at 65° C. under nitrogen for 18 hr, cooled to room temperature and concentrated in vacuo. The resultant residue is neutralized with 1N NaOH (6.0 ml) and diluted with H2O and ethyl acetate. The phases are separated and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with water and saturated NaCl, dried over Na2SO4 and concentrated in vacuo to afford the title product (1.2 g) as a yellow solid, identified by NMR and mass spectral analyses.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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